N-(2-aminoethyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(2-aminoethyl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of an aminoethyl group attached to a trifluoroacetamide moiety. This compound is of interest due to its unique chemical properties, which include the ability to form hydrogen bonds and its reactivity with various reagents. It is used in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CF}_3\text{CO}_2\text{O} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{CONHCH}_2\text{CH}_2\text{NH}_2 + \text{CF}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with carbonyl compounds to form Schiff bases.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and acid chlorides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.
Major Products:
Schiff Bases: Formed from condensation reactions with carbonyl compounds.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-(2-aminoethyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino group can form hydrogen bonds with various substrates, while the trifluoroacetamide moiety can participate in electrostatic interactions. These interactions can influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)glycine
- N-(2-aminoethyl)-1-aziridineethanamine
Comparison: N-(2-aminoethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. This sets it apart from similar compounds that may lack the trifluoroacetamide moiety, resulting in different reactivity and applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)9-2-1-8/h1-2,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBJWQJITKNQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969825 | |
Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-14-0 | |
Record name | NSC23686 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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